

3-Bromo-5-nitroaniline CAS number and properties

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Compound of Interest

Compound Name: 3-Bromo-5-nitroaniline

Cat. No.: B1329233

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Technical Guide: 3-Bromo-5-nitroaniline

CAS Number: 55215-57-1

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **3-Bromo-5-nitroaniline**, a key intermediate in the development of novel therapeutics and other specialized chemical products. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Core Properties and Data

3-Bromo-5-nitroaniline is an aromatic amine characterized by the presence of both a bromine atom and a nitro group on the benzene ring, positioned meta to the amino group. These functional groups impart unique reactivity, making it a valuable building block in organic synthesis.

Physical and Chemical Properties

The key physicochemical properties of **3-Bromo-5-nitroaniline** are summarized in the table below. All data should be confirmed with in-house analysis.

Property	Value	Citation(s)
CAS Number	55215-57-1	[1][2]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[2]
Molecular Weight	217.02 g/mol	[3]
Appearance	Yellow to brown crystalline solid/powder	[1]
Boiling Point	346.6 ± 22.0 °C at 760 mmHg	[3]
Density	1.8 ± 0.1 g/cm ³	[3]
Solubility	Very slightly soluble in water (0.37 g/L at 25 °C)	[2]
pKa	1.22 ± 0.10 (Predicted)	[2]
Storage Conditions	Room temperature, protect from light, keep in a dark, inert atmosphere	[1]

Note on Melting Point: A definitive experimental melting point for **3-Bromo-5-nitroaniline** is not consistently reported in the surveyed literature[3]. However, the related isomer, 2-Bromo-5-nitroaniline (CAS 10403-47-1), has a reported melting point of 138-142 °C[4].

Synthesis and Experimental Protocols

3-Bromo-5-nitroaniline is typically synthesized via the selective reduction of one nitro group of a dinitro precursor. The most common laboratory-scale synthesis starts from 1-bromo-3,5-dinitrobenzene.

Synthesis of 3-Bromo-5-nitroaniline from 1-Bromo-3,5-dinitrobenzene

This protocol describes the selective reduction of 1-bromo-3,5-dinitrobenzene using an aqueous solution of ammonium sulfide.

Materials:

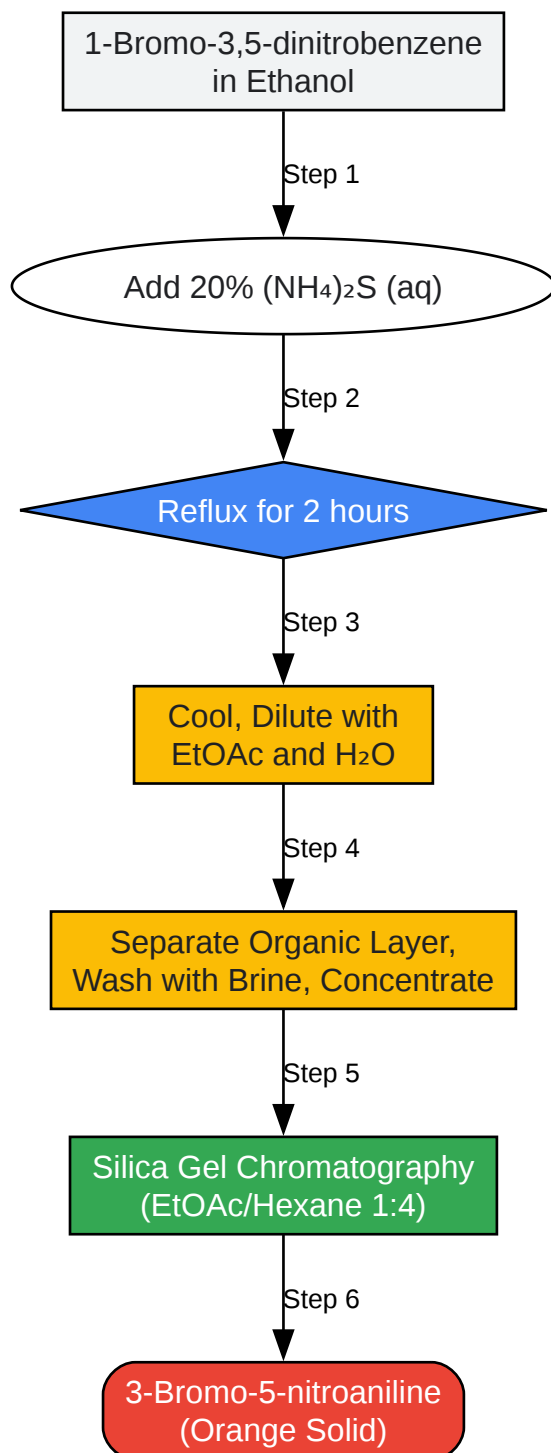
- 1-Bromo-3,5-dinitrobenzene (1.0 eq.)
- Ethanol (EtOH)
- 20% Aqueous Ammonium Sulfide ((NH₄)₂S) solution (2.2 eq.)
- Ethyl Acetate (EtOAc)
- Water (H₂O)
- Saturated Saline (Brine)
- Silica Gel for column chromatography
- Hexane

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 1-bromo-3,5-dinitrobenzene (e.g., 3.0 g, 12 mmol) in ethanol (15 mL).[1]
- **Addition of Reducing Agent:** At room temperature, add the 20% aqueous ammonium sulfide solution (9.0 mL, 26 mmol) to the ethanolic solution of the starting material.[1]
- **Reaction:** Heat the reaction mixture to reflux and maintain this temperature for 2 hours.[1]
- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.[1]
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with saturated saline, and then concentrate it under reduced pressure to remove the solvent. [1]
- **Purification:** Purify the resulting crude product by silica gel column chromatography. Elute with a mixture of ethyl acetate and hexane (1:4 ratio).[1]
- **Product Isolation:** Collect the relevant fractions and concentrate them under reduced pressure to yield **3-bromo-5-nitroaniline** as an orange solid (Typical yield: 84%).[1]

Characterization (^1H NMR):

- ^1H NMR (300 MHz, CDCl_3): δ 7.70 (s, 1H), 7.41 (d, J = 1.8 Hz, 1H), 7.08 (d, J = 1.5 Hz, 1H), 4.07 (br. s, 2H).[\[1\]](#)
- Mass Spectrometry: m/z = 217 (M^+).[\[1\]](#)



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Synthesis workflow for **3-Bromo-5-nitroaniline**.

Applications in Research and Drug Development

Aromatic nitro compounds are a cornerstone of medicinal chemistry, serving as key components in a wide array of therapeutic agents.[5] The nitro group can act as both a pharmacophore and a synthetic handle for further molecular elaboration.[6]

Role as a Synthetic Intermediate

3-Bromo-5-nitroaniline is a versatile intermediate primarily used in the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations:

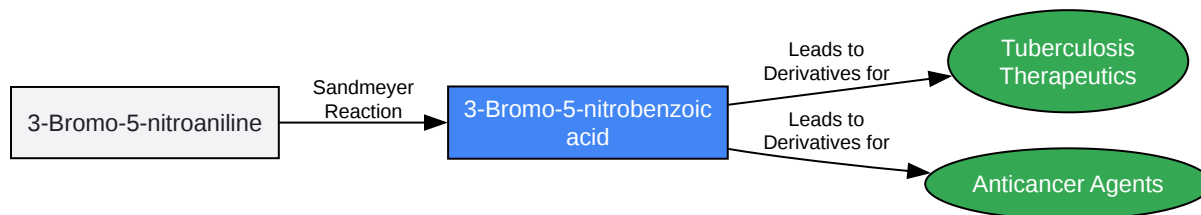
- The amino group can be diazotized and substituted (e.g., via Sandmeyer reaction) to introduce a wide range of other functional groups (e.g., -OH, -CN, -X).
- The bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds.
- The nitro group can be reduced to an amine, providing another site for chemical modification.

This trifunctional nature makes it a valuable precursor for building complex molecular scaffolds. Bromoaniline derivatives, in general, are crucial intermediates in the synthesis of drugs for infectious diseases and cancer.[7]

Precursor to Bioactive Molecules

A significant application of **3-Bromo-5-nitroaniline** is its role as a precursor to 3-Bromo-5-nitrobenzoic acid. This transformation can be readily achieved via a Sandmeyer reaction, where the amino group of **3-Bromo-5-nitroaniline** is converted into a carboxylic acid.

Derivatives of 3-Bromo-5-nitrobenzoic acid have shown significant promise in pharmaceutical research, particularly in the development of novel treatments for tuberculosis and various cancers.[8] The availability and reactivity of **3-Bromo-5-nitroaniline** are therefore critical for advancing these drug discovery programs.



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